2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Lipophilicity Drug-likeness ADME

Kinase fragment screening often stalls when scaffolds lack balanced lipophilicity for Mps1/TTK hinge binding. This ortho-ethoxy pyrazine-imidazole benzamide (CAS 2034508-06-8) solves this with logP 2.8 and TPSA 82 Ų-outperforming meta-methoxy analogs (ΔlogP +0.4) without compromising hydrogen bonding. Key advantages: (i) CNS-penetrant (TPSA <90 Ų) for neuro-oncology probes; (ii) 8 rotatable bonds for adaptive kinase pockets; (iii) Hammett σₚ = -0.24 enables electronic SAR dissection. Available at ≥95% purity with global shipping. Inquire for mg-to-gram quotes.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034508-06-8
Cat. No. B2960316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
CAS2034508-06-8
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3
InChIInChI=1S/C18H19N5O2/c1-2-25-16-6-4-3-5-14(16)18(24)22-10-12-23-11-9-21-17(23)15-13-19-7-8-20-15/h3-9,11,13H,2,10,12H2,1H3,(H,22,24)
InChIKeyPOWPHDCXTMCLQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide – Kinase Library Building Block


2-Ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034508-06-8) is a synthetic, heterocyclic benzamide building block featuring a pyrazine-imidazole core linked to an ortho-ethoxy-substituted phenyl ring via an ethylamido spacer . Its molecular formula is C₁₈H₁₉N₅O₂ and its molecular weight is 337.4 g/mol . The compound belongs to the N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide series, a scaffold class that has been patented for its ability to inhibit kinases such as Mps1 and TTK, indicating relevance for oncology and cell-cycle research [1].

Kinase inhibitor library building block (Mps1/TTK class)
Supports cell-cycle and oncology target engagement studies
Pyrazine-imidazole scaffold for SAR and lead optimization workflows

Divergent Physicochemical Profiles of Benzamide Analogs


Within the N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide class, even minor changes in the benzamide substitution pattern can significantly alter a compound's lipophilicity, hydrogen-bond capacity, and conformational flexibility [1]. The ortho-ethoxy substituent of the target compound introduces a unique combination of steric bulk, electron-donating character, and rotatable bond count that cannot be replicated by a meta-methoxy (CAS 2034450-31-0), ortho-methylsulfanyl (CAS 2034508-60-4), or para-morpholinosulfonyl analog. In kinase inhibitor SAR programs, such differences directly impact target selectivity and pharmacokinetic properties, making direct analog substitution unreliable without rigorous head-to-head comparison [1].

Mismatch Ortho-ethoxy vs. meta-methoxy substitution can shift logP by ~0.4 units, altering permeability and partitioning context
Profile Ethoxy oxygen (HBA) versus methylsulfanyl sulfur may modulate kinase hinge-binding interactions differently
Flexibility Rotatable bond count differs by +1 relative to methoxy analog, potentially affecting binding entropy and ligand efficiency

2-Ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Head-to-Head Comparison Guide


Lipophilicity: Ortho-Ethoxy vs. Meta-Methoxy Analog

The ortho-ethoxy derivative (target compound) exhibits a calculated logP (XLogP3) of 2.8, whereas the direct meta-methoxy analog (3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, CAS 2034450-31-0) has a calculated logP of 2.4 [1]. This +0.4 log unit difference corresponds to an approximately 2.5-fold higher predicted partition into lipid bilayers, which can be decisive when optimizing central nervous system penetration or cellular uptake in phenotypic screening [1].

Lipophilicity
Cross-study comparable
ΔLogP = +0.4 (target 2.8 vs. methoxy analog 2.4)
May support lipophilicity-driven screening fit and uptake prediction
XLogP3 estimate; context may shift with experimental logD
Lipophilicity Drug-likeness ADME

Hydrogen Bond Acceptor Profile: Ortho-Ethoxy vs. Ortho-Methylsulfanyl

The target compound possesses an ethoxy oxygen as an H-bond acceptor with a higher electron density (Hammett σₚ = −0.24 for OEt) compared to the methylsulfanyl sulfur (σₚ = 0.00 for SMe) in the ortho position of the 2-(methylsulfanyl) analog (CAS 2034508-60-4) [1]. The number of H-bond acceptors for both is five, but the heteroatom identity and position modulate the strength and geometry of potential interactions with kinase hinge regions, as inferred from the Mps1/TTK inhibitor patent describing the critical role of the benzamide substitution pattern in potency [2].

H‑Bond Acceptor
Class-level inference
Target OEt σₚ = −0.24 SMe analog σₚ = 0.00
5 HBA total 5 HBA total
H‑bond acceptor character may influence kinase hinge-region interactions
Electronic inference from Hammett constants; requires direct assay confirmation
Kinase inhibition SAR Medicinal chemistry

Conformational Flexibility of Ortho-Ethoxy vs. Meta-Methoxy

The target compound contains eight rotatable bonds, whereas the meta-methoxy analog (CAS 2034450-31-0) contains seven rotatable bonds [1]. This additional degree of freedom, arising from the ethoxy ethyl group, can have a significant entropic impact on binding (estimated ΔG cost ≈ +0.7–1.4 kcal/mol per frozen rotor) [2]. However, the inherent flexibility may also facilitate induced-fit binding to conformationally adaptable targets, a trade-off that must be considered in structure-based design campaigns.

Rotatable Bonds
Class-level inference
ΔnRotB = +1 (target 8 vs. methoxy analog 7)
Flexibility difference may affect induced-fit binding and entropic trade-offs
Estimated ΔG cost per frozen rotor +0.7–1.4 kcal/mol; model-dependent
Conformational entropy Ligand efficiency Medicinal chemistry

TPSA: 2-Ethoxy vs. Morpholinosulfonyl Analog

The target compound has a calculated TPSA of 82.0 Ų, whereas the 4-(morpholinosulfonyl) analog (CAS unknown, reported on ChemSrc) possesses a TPSA of approximately 112.0 Ų due to the additional sulfonamide and morpholine groups [1]. This ΔTPSA of –30 Ų places the target compound well below the 140 Ų threshold commonly associated with favorable oral absorption and CNS penetration, while the larger analog exceeds the 90 Ų limit recommended for blood-brain barrier passage [2].

Polar Surface Area
Cross-study comparable
ΔTPSA = −30 Ų (target 82 vs. morpholinosulfonyl 112)
Lower TPSA may support predicted passive permeability and CNS access
Calculated via fragment-based method; below 90 Ų CNS threshold
ADME Passive permeability CNS drug design

2-Ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Priority Applications


Mps1/TTK Kinase Hit Identification

The calculated logP of 2.8 and reduced TPSA of 82 Ų make this compound an ideal starting point for fragment-based screening against Mps1 and TTK kinases, where lipophilic ligand efficiency (LLE) is a key selection criterion. Its ortho-ethoxy substitution provides a lipophilicity advantage over the meta-methoxy analog (ΔlogP +0.4) without compromising the hydrogen bond acceptor capacity needed for hinge binding [1][2].

CNS-Penetrant Chemical Probe Development

With a TPSA of 82.0 Ų—well below the CNS penetration threshold of 90 Ų—this compound outperforms polar analogs such as the morpholinosulfonyl derivative (TPSA ≈112 Ų) in predicted passive blood-brain barrier permeability. This positions it as a superior chemical probe candidate for neuro-oncology or neurodegenerative disease targets [1].

Benzamide Sub-Pocket SAR Exploration

The distinct electronic character of the ethoxy oxygen (Hammett σₚ = −0.24) contrasts sharply with the methylsulfanyl analog (σₚ = 0.00), allowing systematic exploration of electronic effects on kinase hinge binding without altering the core scaffold. This orthogonal differentiation is critical for dissecting SAR in lead optimization programs [1].

Phenotypic Screening with Multi-Target Scaffold

The pyrazine-imidazole core is privileged for kinase inhibition, and the ethoxy group's favorable balance of lipophilicity and flexibility (8 rotatable bonds) supports broad screening against cancer cell panels. Its differentiation from the 3-methoxy analog (7 rotatable bonds) may provide an entropic advantage when targeting conformationally adaptive kinases [1].

Application
Selection Property
Validation Focus
Mps1/TTK target engagement studies
Lipophilicity-TPSA screening fit
Predicted membrane permeability context
CNS-penetrant chemical probe research
TPSA below CNS threshold
BBB penetration prediction validation
Benzamide sub-pocket SAR exploration
Electronic property differentiation
Hinge-binding affinity context
Cancer cell panel phenotypic screening
Rotatable bond and flexibility context
Conformational adaptation assay review
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